Oritavancin

Description

Properties

IUPAC Name |

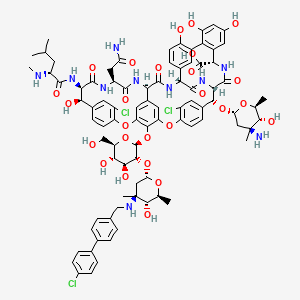

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFGEBVPHAGQPI-LXKZPTCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H97Cl3N10O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897570 | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1793.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171099-57-3 | |

| Record name | Oritavancin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171099-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oritavancin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oritavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORITAVANCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oritavancin Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oritavancin is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE).[1][2] Structurally, it is an analogue of vancomycin, featuring a core heptapeptide, but is distinguished by key modifications, most notably the addition of a hydrophobic 4′-chlorobiphenylmethyl group to the disaccharide sugar.[1][3][4]

This structural alteration is pivotal, conferring upon this compound a multifaceted mechanism of action that goes beyond the capabilities of earlier glycopeptides.[3][4][5] this compound leverages at least three distinct, synergistic mechanisms: dual inhibition of cell wall synthesis (transglycosylation and transpeptidation) and disruption of bacterial membrane integrity.[3][4][6] This combination results in rapid, concentration-dependent bacterial killing and a low propensity for resistance development.[3][5] This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data and key experimental protocols.

Core Mechanisms of Action

This compound's potent activity stems from its ability to attack multiple, essential bacterial processes simultaneously.

Dual Inhibition of Peptidoglycan Synthesis

Unlike first-generation glycopeptides that primarily inhibit a single step in peptidoglycan synthesis, this compound inhibits two crucial, sequential enzymatic processes.

2.1.1 Inhibition of Transglycosylation Similar to vancomycin, this compound obstructs the polymerization of the bacterial cell wall.[5][7] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor monomer.[1][3] This binding sterically blocks the action of transglycosylase enzymes, preventing the incorporation of new monomer units into the growing peptidoglycan chain.[1][8] The presence of the hydrophobic side chain enhances this interaction by anchoring the molecule at the site of action, increasing its binding affinity for Lipid II.[3]

2.1.2 Inhibition of Transpeptidation A key feature distinguishing this compound from vancomycin is its ability to inhibit transpeptidation, the cross-linking of peptidoglycan chains.[3][4][9] This is mediated by its hydrophobic 4′-chlorobiphenylmethyl side chain, which creates a secondary binding site.[10][11] This site interacts with the pentaglycyl (or D-Asp/Asn) bridging segment of the peptidoglycan structure.[3][4][12] By binding to both the D-Ala-D-Ala stem and the peptide bridge, this compound effectively prevents the transpeptidase enzymes from creating the covalent bonds that give the cell wall its structural integrity.[8][9] This secondary binding mechanism is critical for its activity against vancomycin-resistant strains that have altered the primary binding target to D-Ala-D-Lactate.[1][8]

Disruption of Bacterial Membrane Integrity

The lipophilic 4′-chlorobiphenylmethyl side chain also enables this compound to directly interact with and disrupt the bacterial cytoplasmic membrane.[3][4][13] This mechanism is independent of cell wall synthesis inhibition and contributes to its rapid bactericidal effects.[1] The process involves:

-

Anchoring: The hydrophobic tail anchors the molecule to the bacterial membrane.[5]

-

Depolarization: This interaction leads to a rapid loss of membrane potential.[3][13][14]

-

Permeabilization: The membrane's integrity is compromised, leading to increased permeability and the leakage of essential intracellular components, such as ions.[3][13][14]

This direct membrane disruption results in rapid, concentration-dependent cell death, even against stationary-phase and biofilm-producing bacteria, which are notoriously tolerant to many antibiotics.[3][13]

Ancillary Mechanisms

In addition to the three primary mechanisms, some studies have suggested that this compound may also inhibit bacterial RNA synthesis, further contributing to its multifaceted antibacterial profile.[5][13]

Quantitative Antimicrobial Activity & Pharmacokinetics

The multiple mechanisms of action translate to potent in vitro activity against a wide range of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Gram-Positive Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

|---|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 | N/A | [1] |

| Vancomycin-Intermediate S. aureus (VISA) | N/A | 2 | 0.12–4 | [1] |

| Vancomycin-Resistant S. aureus (VRSA) | N/A | 0.5 | 0.12–2 | [1] |

| Daptomycin-Nonsusceptible S. aureus | N/A | N/A | 0.03–0.12 | [1] |

| Methicillin-Resistant Coagulase-Negative Staphylococci | 0.06 | 0.12 | N/A | [1] |

| Streptococcus pyogenes | 0.06 | 0.25 | N/A | [1] |

| Streptococcus agalactiae | 0.03 | 0.06 | N/A | [1] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | N/A | N/A | 0.03–0.12 | [1] |

| Clostridium difficile | N/A | 1 | 0.06–1 | [1] |

Note: MIC values can vary based on testing methodology. The use of 0.002% polysorbate-80 is recommended in susceptibility testing to prevent loss of this compound due to binding to plastic surfaces.[1]

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Terminal Half-Life (t½) | ~245 hours | [12][15] |

| Peak Serum Concentration (Cmax) | ~140 mg/L (after single 1200 mg dose) | [1] |

| Protein Binding | ~85% | [1][12] |

| Volume of Distribution (Vd) | ~1 L/kg | [1] |

| Primary Excretion Route | Unchanged in urine (<5%) and feces (1%) | [12] |

| Key Pharmacodynamic Index | AUC/MIC Ratio |[16] |

Key Experimental Methodologies

The elucidation of this compound's mechanisms relies on several key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.

-

Methodology:

-

Preparation of Inoculum: Isolate bacterial colonies from an overnight agar plate and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard.[17]

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (supplemented with 0.002% polysorbate-80 to prevent drug adhesion) in a 96-well microtiter plate.[1][18] Concentration ranges typically span from 0.001 to 16 µg/ml.[18]

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth-control well (no antibiotic) and a sterility-control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17][18]

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye.[18]

-

Membrane Potential Assessment (Depolarization Assay)

This assay measures changes in the bacterial membrane potential following exposure to an antimicrobial agent.

-

Principle: The fluorescent probe 3,3′-dipropylthiadicarbocyanine iodide [DiSC₃(5)] is a lipophilic cation that accumulates in polarized bacterial membranes, where its fluorescence is quenched. Membrane depolarization causes the probe to be released into the aqueous environment, resulting in a quantifiable increase in fluorescence.[3][13]

-

Methodology:

-

Cell Preparation: Grow bacteria to the exponential phase, then pellet, wash, and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES).

-

Probe Loading: Add DiSC₃(5) to the cell suspension and incubate to allow the probe to load into the energized bacterial membranes until fluorescence is quenched.

-

Assay Initiation: Place the cell suspension in a fluorometer. After establishing a baseline fluorescence reading, add this compound at the desired concentration.[14]

-

Data Acquisition: Monitor fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.[13][14] Control experiments with vancomycin (which does not depolarize membranes) and untreated cells should be run in parallel.[3]

-

Membrane Permeability Assay

This assay assesses the integrity of the bacterial cell membrane by measuring its permeability to fluorescent dyes.

-

Principle: This method often uses a dual-dye system, such as SYTO 9 and propidium iodide (PI). SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both intact and damaged membranes. PI is a red-fluorescent nucleic acid stain that can only enter cells with compromised membranes. In a population of bacteria, an increase in the red/green fluorescence ratio indicates an increase in membrane permeability.

-

Methodology:

-

Cell Preparation: Prepare a standardized suspension of exponential-phase bacteria in a suitable buffer.

-

Dye Addition: Add the mixture of SYTO 9 and PI to the cell suspension.

-

Assay Initiation: Divide the suspension into appropriate wells or cuvettes. After establishing a baseline reading, add this compound at the desired test concentration.

-

Data Acquisition: Monitor both green and red fluorescence over time using a fluorometer. An increase in PI fluorescence (red) and a potential decrease in SYTO 9 fluorescence (green, due to displacement by PI) indicates permeabilization of the cell membrane.[13][14]

-

Visualizing the Mechanisms and Workflows

Diagram 1: High-level overview of this compound's multifaceted mechanisms of action.

Diagram 2: this compound's dual inhibition of peptidoglycan synthesis.

Diagram 3: Experimental workflow for the membrane depolarization assay.

Conclusion

The potent bactericidal activity of this compound against a wide array of challenging Gram-positive pathogens is a direct consequence of its unique and synergistic multi-component mechanism of action. By simultaneously inhibiting both the polymerization and cross-linking of the bacterial cell wall while also causing rapid membrane disruption, this compound presents a formidable challenge to bacterial survival.[3][4] This multifaceted approach not only ensures rapid eradication of susceptible organisms, including those in slow-growing or biofilm states, but also contributes to its high barrier to resistance development, making it a valuable agent in the clinical management of serious bacterial infections.[3][13]

References

- 1. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C86H97Cl3N10O26 | CID 16136912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Profile of this compound and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vancomycin and this compound Have Different Modes of Action in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Staphylococcus aureus Cell Wall Biosynthesis by Desleucyl-Oritavancin: a Quantitative Peptidoglycan Composition Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbactiv.com [orbactiv.com]

- 17. liofilchem.com [liofilchem.com]

- 18. liofilchem.net [liofilchem.net]

Oritavancin's Disruption of Bacterial Cell Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oritavancin, a lipoglycopeptide antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. Its efficacy is attributed to a multifaceted mechanism of action that converges on the bacterial cell envelope. Beyond the inhibition of crucial cell wall synthesis enzymes, transglycosylase and transpeptidase, this compound possesses a unique ability to disrupt the integrity of the bacterial cell membrane. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on bacterial cell membrane potential. Detailed protocols for key assays and visual representations of the underlying pathways are presented to facilitate further research and development in this area.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust and multi-targeted mechanisms of action. This compound, a semi-synthetic derivative of vancomycin, represents a significant advancement in the lipoglycopeptide class of antibiotics.[1][2] A key feature distinguishing this compound from its predecessors is its potent and rapid bactericidal activity, which is largely attributed to its ability to compromise the bacterial cell membrane.[3][4] This disruption leads to a cascade of events, including depolarization of the membrane potential, increased permeability, and ultimately, cell death.[5]

This technical guide will delve into the core mechanisms of this compound-induced membrane disruption, present quantitative data on its effects, provide detailed experimental protocols for studying these phenomena, and offer visual diagrams to elucidate the complex interactions involved.

This compound's Multifaceted Mechanism of Action

This compound's bactericidal prowess stems from a trio of synergistic mechanisms that target the bacterial cell envelope:

-

Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby sterically hindering the transglycosylase enzymes responsible for elongating the glycan chains of the bacterial cell wall.[4]

-

Inhibition of Transpeptidation: Unique to this compound is its ability to also inhibit the transpeptidation step of cell wall synthesis. This is facilitated by its hydrophobic 4'-chlorobiphenylmethyl side chain, which allows it to anchor to the pentaglycyl bridge of peptidoglycan precursors, a secondary binding site.[1][2]

-

Disruption of Cell Membrane Integrity: The aforementioned hydrophobic side chain is also the primary driver of this compound's ability to interact with and disrupt the bacterial cell membrane. This interaction leads to rapid and concentration-dependent depolarization of the membrane potential and increased membrane permeability.[3][5]

Quantitative Data on this compound's Activity

The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.06 |

| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 |

| Vancomycin-Intermediate S. aureus (VISA) | 0.06 | 0.12 |

| Vancomycin-Resistant S. aureus (VRSA) | 0.06 | 0.12 |

Table 2: this compound Minimum Inhibitory Concentrations (MICs) against Enterococcus Species

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis (vancomycin-susceptible) | 0.015 | 0.03 |

| Enterococcus faecium (vancomycin-resistant, VanA) | 0.03 | 0.06 |

| Enterococcus faecium (vancomycin-resistant, VanB) | 0.015 | 0.03 |

Table 3: this compound-Induced Membrane Depolarization

| Bacterial Strain | This compound Concentration (µg/mL) | Time to Maximum Depolarization |

| S. aureus (MRSA) | 4 | < 5 minutes |

| S. aureus (VISA) | 8 | < 5 minutes |

| E. faecium (VRE) | 4 | < 10 minutes |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.[6]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure optical density.

Bacterial Membrane Potential Assay using DiSC₃(5)

This protocol describes the use of the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[7][8]

Materials:

-

Bacterial culture in logarithmic growth phase

-

5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

-

DiSC₃(5) stock solution (in DMSO)

-

This compound solution

-

Fluorometer with excitation at ~622 nm and emission at ~670 nm

Procedure:

-

Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

-

Wash the cells twice with HEPES buffer and resuspend to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

Equilibrate the cell suspension at room temperature for 10 minutes.

-

Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark for 30-60 minutes to allow for probe uptake and fluorescence quenching.

-

Transfer the cell suspension to a cuvette and place it in the fluorometer.

-

Record the baseline fluorescence for 2-3 minutes.

-

Add the desired concentration of this compound and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

As a positive control for complete depolarization, add a known depolarizing agent such as valinomycin.

Bacterial Membrane Permeability Assay using SYTOX™ Green

This protocol details the use of the SYTOX™ Green nucleic acid stain to assess membrane permeability.[9][10]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

SYTOX™ Green stain (in DMSO)

-

This compound solution

-

Fluorometer or flow cytometer with excitation at ~488 nm and emission at ~523 nm

Procedure:

-

Harvest and wash bacterial cells as described in the membrane potential assay, resuspending them in PBS.

-

Incubate the cell suspension with SYTOX™ Green at a final concentration of 1-5 µM for 15 minutes in the dark.

-

Measure the baseline fluorescence.

-

Add the desired concentration of this compound and monitor the increase in fluorescence over time. An increase in fluorescence signifies the uptake of the dye due to compromised membrane integrity.

-

For a positive control, use heat-killed or alcohol-treated cells to achieve maximum permeabilization.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound's tripartite mechanism of action targeting the bacterial cell envelope.

Caption: Workflow for key in vitro assays to evaluate this compound's activity.

Caption: Signaling cascade of this compound-induced bacterial membrane disruption and cell death.

Conclusion

This compound's unique ability to disrupt the bacterial cell membrane potential, in concert with its inhibition of cell wall synthesis, underscores its importance as a potent and rapidly bactericidal agent. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of its mechanism of action and facilitating the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The provided protocols and visualizations offer a framework for consistent and reproducible research in this critical area.

References

- 1. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of this compound, a new lipoglycopeptide derived from vancomycin, with phospholipid bilayers: Effect on membrane permeability and nanoscale lipid membrane organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 9. takara.co.kr [takara.co.kr]

- 10. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Oritavancin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of oritavancin, a second-generation lipoglycopeptide antibiotic. The document details the key structural features that contribute to its potent antimicrobial activity and outlines the semi-synthetic manufacturing process, from the fermentation of its natural precursor to the purified active pharmaceutical ingredient.

Chemical Structure of this compound

This compound is a semi-synthetic derivative of chloroeremomycin, a naturally occurring glycopeptide produced by the bacterium Kibdelosporangium aridum.[1][2][3] Structurally, it is a complex lipoglycopeptide with a molecular formula of C86H97Cl3N10O26 and a molecular weight of 1793.1 g/mol .[4] The core of the molecule is a heptapeptide backbone, similar to that of vancomycin.[3]

Key structural modifications that differentiate this compound from vancomycin and contribute to its enhanced antibacterial properties include:

-

A Lipophilic Side Chain: A distinctive feature of this compound is the presence of a 4'-chlorobiphenylmethyl group attached to the disaccharide sugar.[5][6] This hydrophobic moiety is crucial for its mechanism of action, allowing the molecule to anchor to the bacterial cell membrane, which disrupts membrane integrity and enhances its bactericidal activity.[5][6]

-

A 4-epi-vancosamine Moiety: this compound contains a 4-epi-vancosamine sugar, which, along with other structural features, contributes to its ability to form dimers and bind effectively to the peptidoglycan precursors of bacterial cell walls.[7]

These structural attributes result in a multifaceted mechanism of action that includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane potential.[8]

Synthesis of this compound

The manufacturing of this compound is a multi-stage process that begins with the fermentation of a chloroeremomycin-producing microorganism, followed by a series of purification and chemical modification steps. The overall process can be broadly categorized into the production of the precursor, chloroeremomycin (also known as A82846B or Nucleus Factor B), and its subsequent conversion to this compound.[1][2][9]

Production of Chloroeremomycin (A82846B)

The initial step in this compound synthesis is the production of its direct precursor, chloroeremomycin, through fermentation.

-

Fermentation: A culture of a chloroeremomycin-producing microorganism, typically Kibdelosporangium aridum, is grown under controlled fermentative conditions in a medium free of animal-sourced material.[1][2] The fermentation process is optimized to promote cell growth and the biosynthesis of chloroeremomycin. The typical yield of chloroeremomycin in the fermentation broth ranges from 2 to 4 g/L.[2][9]

-

Recovery and Purification: Following fermentation, chloroeremomycin is recovered from the broth using a polymeric exchange resin. The recovered product is then decolorized with a polymeric adsorbent resin and further purified by chromatography on a hydrophobic polymeric resin column. The purified chloroeremomycin is then precipitated using an organic solvent.[1]

Semi-Synthetic Conversion of Chloroeremomycin to this compound

The purified chloroeremomycin undergoes a key chemical modification step to introduce the lipophilic side chain, followed by further purification to yield the final active pharmaceutical ingredient.

The central synthetic step is the reductive alkylation of the amino group on the disaccharide of chloroeremomycin with 4'-chloro-4-biphenyl carboxaldehyde.[1] To improve the regioselectivity of this reaction and minimize the formation of impurities, a method involving the protection of other amino groups has been developed.[10]

Step 1: Protection of the Amino Group (Optional, for improved regioselectivity) [10]

-

Dissolve the chloroeremomycin intermediate (A82846B) and an alkali in a suitable solvent (e.g., a mixture of water and an organic solvent like DMF).

-

Add an amino-protecting group, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or di-tert-butyl dicarbonate (Boc2O), to the solution.

-

Allow the reaction to proceed to obtain the protected intermediate.

Step 2: Reductive Alkylation [1][10]

-

Dissolve the (protected or unprotected) chloroeremomycin in an organic solvent such as a mixture of DMF and methanol.[10][11]

-

Add 4'-chloro-4-biphenyl carboxaldehyde to the solution to form a Schiff base.

-

Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the C=N bond to a C-N single bond, thereby attaching the 4'-chlorobiphenylmethyl group.[10][11]

Step 3: Deprotection (if a protecting group was used) [10]

-

If an Fmoc protecting group was used, it can be removed by treatment with a mild base, such as 10% piperidine in DMF.

-

If a Boc protecting group was used, it can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

Step 4: Purification and Isolation [1][2][10]

-

The crude this compound is purified using chromatographic techniques, such as reverse-phase HPLC.

-

The purified this compound is then concentrated, and the final product is precipitated, often as a salt (e.g., diphosphate), and dried.

The overall yield of this compound diphosphate from chloroeremomycin is typically in the range of 45% to 72%.[2][9] The final product is a high-purity substance, with a target purity of 90% or greater.[1][2][9]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound.

Table 1: Chloroeremomycin (A82846B) Fermentation

| Parameter | Value | Reference |

| Microorganism | Kibdelosporangium aridum | [1][2][9] |

| Titer Yield | 2 - 4 g/L | [2][9] |

Table 2: this compound Synthesis and Purity

| Parameter | Value | Reference |

| Overall Yield (from Chloroeremomycin) | 45 - 72% | [2][9] |

| Target Purity | ≥ 90% | [1][2][9] |

| Yield of Final Deprotection and Isolation (Lab Scale) | 85 - 91% | [10] |

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the major steps in the manufacturing process of this compound.

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Action of this compound

This diagram illustrates the multifaceted mechanism of action of this compound against Gram-positive bacteria.

References

- 1. WO2016011245A1 - High purity this compound and method of producing same - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US9649352B2 - High purity this compound and method of producing same - Google Patents [patents.google.com]

- 10. CN109053864B - Method for preparing this compound - Google Patents [patents.google.com]

- 11. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Oritavancin's Potent Activity Against Resistant Gram-Positive Pathogens: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent and rapid bactericidal activity against a wide spectrum of clinically significant Gram-positive pathogens. Its efficacy extends to multi-drug resistant strains that pose significant therapeutic challenges, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. This technical guide provides an in-depth overview of this compound's spectrum of activity, detailing its in-vitro efficacy against key resistant pathogens, the experimental methodologies used to determine this activity, and a visualization of its unique multi-modal mechanism of action.

In-Vitro Spectrum of Activity: Quantitative Data Summary

This compound's potent in-vitro activity against a variety of resistant Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data from numerous studies, providing a comparative overview of its efficacy.

Table 1: this compound Activity against Staphylococcus aureus Phenotypes

| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Methicillin-Resistant S. aureus (MRSA) | 0.03 - 1 | 0.03 - 0.12 | 0.06 - 0.25 |

| Vancomycin-Intermediate S. aureus (VISA) | 0.12 - 4 | 0.5 | 1 - 2 |

| Vancomycin-Resistant S. aureus (VRSA) | 0.12 - 1 | 0.12 - 1 | 0.5 - 1 |

| Daptomycin-Non-Susceptible S. aureus (DNSSA) | 0.03 - 0.12 | - | - |

| Linezolid-Resistant S. aureus | ≤0.12 | 0.03 | 0.06 |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: this compound Activity against Enterococcus Species

| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | - | 0.015 | 0.015 |

| Enterococcus faecalis (VanA) | - | 0.25 | 0.5 |

| Enterococcus faecium (Vancomycin-Susceptible) | - | ≤0.008 | ≤0.008 |

| Enterococcus faecium (VanA) | - | 0.03 | 0.06 |

| Enterococcus faecium (VanB) | - | ≤0.008 | ≤0.008 |

| Linezolid-Resistant E. faecalis & E. faecium | ≤0.12 | 0.015 | 0.12 |

Data compiled from multiple sources.[1][7][8][9]

Table 3: this compound Activity against Other Resistant Pathogens

| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Penicillin-Resistant Streptococcus pneumoniae | ≤0.015 - 0.25 | - | - |

| Methicillin-Resistant Coagulase-Negative Staphylococci | - | 0.06 | 0.12 |

Data compiled from multiple sources.[10][11][12]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

a. Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound powder

-

Polysorbate-80 (P-80)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

b. Methodology:

-

Media Preparation: Prepare CAMHB supplemented with 0.002% P-80.[13][14] The inclusion of P-80 is crucial as it prevents the binding of the lipophilic this compound molecule to plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.[13][14]

-

This compound Stock Solution: Prepare a stock solution of this compound.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the P-80 supplemented CAMHB in the 96-well plates to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

a. Materials:

-

CAMHB supplemented with 0.002% P-80

-

This compound solution at desired concentrations (e.g., multiples of the MIC)

-

Bacterial inoculum standardized to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL

-

Sterile saline for dilutions

-

Agar plates for colony counting

b. Methodology:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it in CAMHB with P-80 to the starting inoculum density.

-

Assay Setup: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control without the antibiotic.

-

Incubation: Incubate the cultures at 35°C with agitation.

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

-

Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

-

Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL). A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Caption: Workflow for time-kill assays.

Minimal Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

a. Materials:

-

MBEC assay plate (e.g., Calgary Biofilm Device)

-

Tryptic soy broth (TSB) or other suitable growth medium

-

This compound solutions

-

Sterile saline

-

96-well microtiter plates

-

Sonicator

b. Methodology:

-

Biofilm Formation: Inoculate the wells of the MBEC plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation on the pegs of the lid.

-

Rinsing: Gently rinse the peg lid in sterile saline to remove planktonic cells.

-

Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).

-

Recovery: Transfer the peg lid to a new 96-well plate containing recovery broth.

-

Sonication: Sonicate the plate to dislodge the biofilm bacteria from the pegs into the recovery broth.

-

Incubation and Reading: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration of the antimicrobial agent that prevents regrowth of the biofilm bacteria.[15]

Caption: Workflow for the MBEC assay.

Mechanism of Action: A Multi-modal Approach

This compound's potent bactericidal activity stems from its multiple, synergistic mechanisms of action that target the bacterial cell wall and membrane.[13]

-

Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of the peptidoglycan backbone.[13]

-

Inhibition of Transpeptidation: this compound's unique structure allows it to also bind to the pentaglycyl bridging segments of the peptidoglycan, which are crucial for cross-linking the polymer chains. This inhibits the transpeptidase enzymes, further weakening the cell wall.[13]

-

Cell Membrane Disruption: The lipophilic 4'-chlorobiphenylmethyl side chain of this compound anchors the molecule to the bacterial cytoplasmic membrane. This interaction disrupts the membrane integrity, leading to depolarization, increased permeability, and ultimately, rapid cell death.[13] This membrane-disrupting activity is a key differentiator from other glycopeptides and contributes to its rapid bactericidal effect and activity against non-dividing bacteria.

Caption: this compound's multi-modal mechanism of action.

Conclusion

This compound demonstrates exceptional in-vitro activity against a broad range of resistant Gram-positive pathogens. Its multifaceted mechanism of action, targeting both cell wall synthesis and membrane integrity, results in rapid, concentration-dependent bactericidal effects and a low propensity for resistance development. The data and methodologies presented in this guide underscore the significant potential of this compound as a valuable therapeutic option in the management of serious and difficult-to-treat bacterial infections.

References

- 1. This compound Activity Tested against Molecularly Characterized Staphylococci and Enterococci Displaying Elevated Linezolid MIC Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Profile of this compound and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 12. Effect of Polysorbate 80 on this compound Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of polysorbate 80 on this compound binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Oritavancin Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oritavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its multifaceted mechanism of action, which includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane integrity, contributes to its rapid, concentration-dependent bactericidal activity. This technical guide provides a comprehensive overview of the in vitro activity of this compound against MRSA and VRE, detailing its minimum inhibitory concentrations (MICs), time-kill kinetics, and biofilm eradication capabilities. Detailed experimental protocols for key in vitro assays are also presented to facilitate reproducible research.

Mechanism of Action

This compound exerts its antibacterial effect through a combination of at least three distinct mechanisms, distinguishing it from other glycopeptides like vancomycin.[1] This multi-targeted approach is believed to contribute to its potent activity against both vancomycin-susceptible and -resistant organisms.[1]

The proposed mechanisms are:

-

Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylase enzymes and thus preventing the polymerization of the peptidoglycan backbone.[1][2][3]

-

Inhibition of Transpeptidation: this compound also interacts with the pentaglycine cross-linking bridge of the staphylococcal cell wall, inhibiting the transpeptidase-mediated cross-linking of peptidoglycan chains.[1][2] This secondary binding site is crucial for its activity against vancomycin-resistant strains where the primary D-Ala-D-Ala target is modified to D-Ala-D-Lac.[1]

-

Disruption of Bacterial Membrane Integrity: The hydrophobic 4'-chlorobiphenylmethyl side chain of this compound is implicated in its ability to anchor to and disrupt the bacterial cell membrane.[1][4] This interaction leads to membrane depolarization, increased permeability, and ultimately, rapid cell death.[1] This membrane-disrupting activity is also thought to be responsible for its effectiveness against non-dividing, stationary-phase bacteria and bacteria within biofilms.[1][5][6]

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against a large number of MRSA and VRE isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against MRSA

| Organism/Phenotype | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| MRSA | 50 | - | 0.03 | - | [7] |

| MRSA | 15 | - | - | - | [8] |

| MRSA (US & Europe) | - | - | 0.03 | 0.06 | [6] |

| MRSA (Bloodstream Infections, 2010-2019) | - | - | - | 0.06 | [9] |

| Community-Associated MRSA (CA-MRSA) | 92 | - | - | - | [10] |

| Vancomycin-Intermediate S. aureus (VISA) | 60 | 0.12 - 4 | 0.5 | 2 | [6][7] |

| Vancomycin-Resistant S. aureus (VRSA) | 10 | 0.12 - 2 | - | 0.5 | [6][10] |

| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 7 | 0.03 - 0.12 | - | - | [6][10] |

Table 2: In Vitro Activity of this compound against VRE

| Organism/Phenotype | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| VRE (Enterococcus faecium) | - | - | 0.03 | 0.06 | [11] |

| VRE (Enterococcus faecalis) | - | - | - | - | [6] |

| VanA VRE | - | - | 0.03 | 0.12 | [6] |

| VanB VRE | - | - | 0.004 | 0.008 | [6] |

| VRE (Bloodstream Infections, 2010-2019) | - | - | - | 0.5 | [9] |

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. This compound exhibits rapid, concentration-dependent killing against both MRSA and VRE.[12][13]

-

Against MRSA: At concentrations approximating the free peak concentration (fCmax) from a 200 mg dose, this compound has been shown to achieve bactericidal activity (≥3-log₁₀ reduction in CFU/mL) against MRSA within 1 hour.[12][13] This rapid killing is also observed against vancomycin-intermediate and vancomycin-resistant S. aureus strains.[12][13][14]

-

Against VRE: Bactericidal activity against VRE is typically achieved within 10 to 24 hours at clinically relevant concentrations.[12][13]

-

Against Stationary-Phase and Biofilm Bacteria: Notably, this compound maintains its bactericidal activity against stationary-phase MRSA and can eradicate MRSA biofilms at concentrations close to its planktonic MIC.[1][6][14] For instance, it has been reported to sterilize MRSA biofilms at minimal biofilm eradication concentrations (MBECs) ranging from 0.5 to 8 µg/mL.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound against MRSA and VRE using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound analytical standard

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Polysorbate-80 (Tween® 80)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates (MRSA or VRE)

-

Spectrophotometer or densitometer

-

Incubator (35-37°C)

Procedure:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. It is crucial to dissolve this compound in a diluent containing 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[12]

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate. Ensure that 0.002% polysorbate-80 is maintained in all wells containing the drug.[12]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum. Pick 3-5 colonies from an overnight culture on a non-selective agar plate and suspend in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity.

Materials:

-

Same as for MIC determination, plus:

-

Sterile culture tubes

-

Shaking incubator

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Non-selective agar plates (e.g., Tryptic Soy Agar)

-

Timer

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial isolate in CAMHB to the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of ~0.25).[15]

-

Inoculum Adjustment: Dilute the logarithmic phase culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[15]

-

Antibiotic Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspensions. As with MIC testing, the broth should contain 0.002% polysorbate-80.[15] Include a growth control tube without any antibiotic.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto non-selective agar plates.

-

Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

This compound demonstrates potent and rapid in vitro bactericidal activity against MRSA and VRE, including strains with resistance to other antibiotics. Its unique, multi-faceted mechanism of action likely contributes to this efficacy and may reduce the potential for the development of resistance. The data presented in this guide underscore the significant potential of this compound as a therapeutic agent for infections caused by these challenging Gram-positive pathogens. The provided protocols offer a standardized approach for further in vitro investigation of this promising antibiotic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro time-kill analysis of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus with reduced susceptibility to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of this compound and other agents against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro activity of this compound against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA) and daptomycin-non-susceptible S. aureus (DNSSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Time-kill kinetics of this compound and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of this compound in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oritavancin's Molecular Binding Sites on Peptidoglycan Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the lipoglycopeptide antibiotic oritavancin and its primary targets, the peptidoglycan precursors. Through a detailed examination of quantitative binding data, experimental methodologies, and molecular pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action at the molecular level.

Introduction: this compound's Multifaceted Mechanism of Action

This compound is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its robust efficacy stems from a multi-pronged mechanism of action that primarily involves the inhibition of bacterial cell wall synthesis.[1][2] this compound distinguishes itself from its predecessor, vancomycin, through structural modifications that enhance its binding affinity to peptidoglycan precursors and provide additional mechanisms of bacterial killing.[3][4]

The core of this compound's activity lies in its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the fundamental building block of the bacterial cell wall.[3][5] This binding sequesters lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[1][6] Furthermore, this compound possesses a hydrophobic 4'-chlorobiphenylmethyl side chain which allows it to anchor to the bacterial membrane, increasing its local concentration and stabilizing its interaction with membrane-associated lipid II.[3][7] This lipophilic tail also contributes to a secondary mechanism of action: the disruption of bacterial membrane integrity, leading to depolarization and increased permeability.[7][8]

Crucially, this compound also demonstrates the ability to bind to a secondary site on the peptidoglycan precursor, the pentaglycyl (or other bridging peptide) segment.[1][6] This interaction is significant for its activity against vancomycin-resistant strains that have altered their peptidoglycan precursors to terminate in D-alanyl-D-lactate (D-Ala-D-Lac), a modification that reduces vancomycin's binding affinity by a factor of 1000.[3][9] this compound's ability to engage with both the stem peptide and the bridging segment allows it to maintain potent activity against these resistant pathogens.[6][8]

Quantitative Analysis of this compound's Binding Affinity

The enhanced potency of this compound is quantitatively reflected in its binding affinities for various peptidoglycan precursors. These have been elucidated through several biophysical techniques, primarily Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).

Quartz Crystal Microbalance (QCM) Data

QCM studies have provided valuable insights into the equilibrium dissociation constants (KD) of this compound for different lipid II variants, highlighting the contributions of specific structural modifications of the precursor to the binding affinity.

| Ligand | This compound KD (M) | Vancomycin KD (M) | Reference |

| Lipid II | 2.13 x 10-7 ± 0.60 x 10-7 | 5.37 x 10-7 ± 0.41 x 10-7 | [3] |

| Amidated Lipid II | 6.64 x 10-8 ± 1.62 x 10-8 | No binding detected | [3] |

| Lipid II-Gly5 | Not explicitly stated, but Kass increased compared to Lipid II | Unchanged from Lipid II | [3] |

| Amidated Lipid II-Gly5 | Not explicitly stated, but Kass showed the highest increase | Not reported | [3] |

| Lipid II-d-Lac | 1.05 x 10-7 | Not reported | [3] |

Table 1: Equilibrium Dissociation Constants (KD) of this compound and Vancomycin for Lipid II Variants Determined by QCM.

Surface Plasmon Resonance (SPR) Data

SPR studies have further corroborated the enhanced binding of this compound, particularly to vancomycin-resistant precursors, demonstrating a significant increase in binding affinity compared to vancomycin.

| Ligand | This compound Binding Affinity vs. Vancomycin | Reference |

| Lys-D-Ala-D-Ala peptide | ~100-1000-fold tighter binding | [4][10] |

| Lys-D-Ala-D-Lac peptide | ~100-1000-fold tighter binding | [4][10] |

Table 2: Comparative Binding Affinity of this compound and Vancomycin to Peptidoglycan Precursor Mimics Determined by SPR.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding studies. This section outlines the key experimental protocols used to investigate the interaction between this compound and peptidoglycan precursors.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly Rotational-Echo Double-Resonance (REDOR) NMR, has been instrumental in defining the molecular architecture of the this compound-peptidoglycan complex within intact bacterial cells.

Objective: To determine the proximity of this compound to specific components of the peptidoglycan, thereby identifying its binding sites.

Methodology:

-

Isotopic Labeling of Bacteria: Staphylococcus aureus cells are grown in media containing isotopically labeled amino acids, such as D-[1-13C]alanine and [15N]glycine, to incorporate NMR-active nuclei into the peptidoglycan structure.[2] An alanine racemase inhibitor is often included to ensure specific incorporation of the labeled D-alanine.

-

Cell Wall Preparation (for isolated studies): For some experiments, cell walls are isolated from the cultured bacteria. This typically involves mechanical disruption of the cells (e.g., with glass beads) followed by differential centrifugation and enzymatic digestion to remove non-peptidoglycan components.[5]

-

Complex Formation: The labeled whole cells or isolated cell walls are incubated with a fluorinated analog of this compound, such as [19F]this compound. The fluorine atom serves as an NMR-active probe without significantly altering the antibiotic's activity.[1][8]

-

REDOR NMR Spectroscopy: The sample is subjected to REDOR NMR analysis. This technique reintroduces the dipolar coupling between heteronuclear spin pairs (e.g., 13C-19F or 15N-19F) that is normally averaged out by magic-angle spinning. The magnitude of this dipolar coupling is inversely proportional to the cube of the distance between the nuclei.[1][11]

-

Pulse Sequence: A standard REDOR pulse sequence is applied, which involves acquiring two spectra: one with dephasing pulses on the heteronuclear channel (S) and one without (S0).

-

Data Analysis: The difference between these spectra (ΔS = S0 - S) provides a measure of the dipolar coupling and, consequently, the internuclear distance. By measuring the distances between the 19F on this compound and the 13C and 15N labels in the peptidoglycan, the binding orientation and proximity to the D-Ala-D-Ala terminus and the pentaglycyl bridge can be determined.[1][11]

-

Quartz Crystal Microbalance (QCM)

QCM is a mass-sensitive biosensor technique used to measure the binding kinetics and affinity of molecules in real-time.

Objective: To quantify the binding affinity (KD) of this compound to various lipid II derivatives embedded in a model membrane.

Methodology:

-

Sensor Preparation: A quartz crystal sensor is coated with a monolayer of a substance that can support a lipid bilayer, such as hexadecanethiol.[3]

-

Supported Lipid Bilayer Formation: A supported lipid bilayer containing the lipid II variant of interest is formed on the sensor surface. This is often achieved using the Langmuir-Blodgett technique, where a monolayer of a lipid mixture (e.g., DOPC containing a small percentage of the lipid II variant) is transferred from an air-water interface to the sensor surface.[3]

-

Binding Measurement: A solution of this compound is flowed over the sensor surface. The binding of this compound to the lipid II molecules in the bilayer causes an increase in mass on the sensor, which in turn leads to a decrease in the resonance frequency of the quartz crystal.

-

Data Analysis: The change in frequency over time is monitored to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[3]

Surface Plasmon Resonance (SPR)

SPR is another label-free optical biosensing technique that measures molecular interactions in real-time.

Objective: To compare the binding kinetics and affinity of this compound and vancomycin to immobilized peptidoglycan precursor peptides.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated to allow for the covalent immobilization of the target peptide.

-

Peptide Immobilization: A solution containing a synthetic peptide mimicking the peptidoglycan terminus (e.g., Nα-Ac-Lys-D-Ala-D-Ala or Nα-Ac-Lys-D-Ala-D-Lac) is injected over the activated sensor surface, leading to its covalent attachment.[12]

-

Binding Analysis: A series of concentrations of this compound or vancomycin are injected over the sensor surface. The binding of the antibiotic to the immobilized peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

-

Kinetic Analysis: The association and dissociation phases of the binding event are monitored. The resulting sensorgrams are then fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of this compound's interaction with peptidoglycan precursors and the experimental workflows used to study these interactions.

Conclusion

The molecular interactions of this compound with peptidoglycan precursors are a testament to its sophisticated design as a potent antibacterial agent. Its ability to engage multiple binding sites, including the D-Ala-D-Ala terminus and the pentaglycyl bridge, provides a significant advantage over older glycopeptides, particularly in the context of vancomycin resistance. The quantitative data from QCM and SPR studies clearly demonstrate the superior binding affinity of this compound. The detailed experimental protocols outlined in this guide provide a framework for future research into the nuanced mechanisms of lipoglycopeptide action. A comprehensive thermodynamic profile from Isothermal Titration Calorimetry would further enrich our understanding of these interactions. Continued investigation into the molecular basis of this compound's efficacy will undoubtedly pave the way for the development of next-generation antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

- 1. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desleucyl-Oritavancin with a Damaged D-Ala-D-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Binds to Isolated Protoplast Membranes but not Intact Protoplasts of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound binds to isolated protoplast membranes but not intact protoplasts of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural variations of the cell wall precursor lipid II and their influence on binding and activity of the lipoglycopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. REDOR NMR for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Oritavancin In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a lipoglycopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and streptococci.[1][2] Its multifaceted mechanism of action involves the inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of the bacterial cell membrane integrity.[3][4][5] This unique mode of action contributes to its potent bactericidal activity.[6][7]

Accurate in vitro susceptibility testing is paramount for guiding clinical therapy and for surveillance of potential resistance development. These application notes provide detailed protocols for the primary methods of this compound susceptibility testing: broth microdilution, disk diffusion, and agar dilution.

Mechanism of Action

This compound exerts its antibacterial effect through at least three distinct mechanisms:

-

Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme and preventing the polymerization of the growing peptidoglycan chain.[3][4][8]

-

Inhibition of Transpeptidation: this compound also obstructs the activity of transpeptidase by binding to the pentaglycyl bridging segment of peptidoglycan, which prevents the cross-linking of adjacent peptide chains, thereby weakening the cell wall.[4][8]

-

Disruption of Bacterial Membrane Integrity: The hydrophobic chlorobiphenylmethyl side chain of this compound interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][4][9]

This compound's tripartite mechanism of action.

Quantitative Data Summary

Table 1: this compound MIC Interpretive Criteria (μg/mL)

| Organism | CLSI (M100) | EUCAST |

| Staphylococcus aureus | ≤0.12 (Susceptible) | ≤0.12 (Susceptible) |

| Enterococcus faecalis (vancomycin-susceptible) | ≤0.12 (Susceptible) | N/A |

| Enterococcus spp. | ≤0.12 (Susceptible) | N/A |

| Beta-hemolytic streptococci | N/A | N/A |

| Viridans group streptococci | N/A | N/A |

| Note: The absence of resistant isolates at the time of criteria establishment precluded defining non-susceptible breakpoints. Isolates with MICs above the susceptible breakpoint should be retested and confirmed by a reference laboratory.[10] |

Table 2: this compound Disk Diffusion Zone Diameter Interpretive Criteria (mm)

| Organism | Disk Content | CLSI (M100) | EUCAST |

| Staphylococcus aureus | 5 µg | N/A | N/A |

| Note: The disk diffusion method is not currently recommended by CLSI or EUCAST for this compound susceptibility testing due to a lack of defined quality control ranges.[11] |

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| QC Strain | Method | MIC Range (μg/mL) | Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.015 - 0.12[12] | N/A |

| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.008 - 0.03[12] | N/A |

| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.001 - 0.004[12] | N/A |

| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (5 µg) | N/A | 17 - 21[1] |

| Note: All broth microdilution QC testing must be performed in media supplemented with 0.002% polysorbate 80.[10][12] |

Table 4: this compound MIC50 and MIC90 Values for Selected Gram-Positive Organisms

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus | 17,717 | 0.03 | 0.06 |

| Coagulase-negative staphylococci | 2,073 | N/A | 0.06 |

| Beta-hemolytic streptococci | 2,357 | N/A | 0.12 |

| Viridans group streptococci | 1,248 | N/A | 0.06 |

| Enterococci | 3,598 | N/A | 0.06 |

| Data derived from a large surveillance study.[13][14] |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Polysorbate 80 (Tween® 80)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

-

Incubator (35 ± 2°C)

Procedure:

-